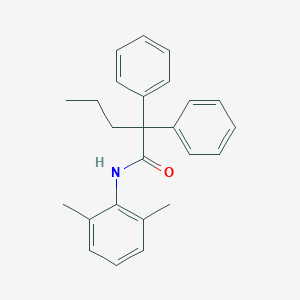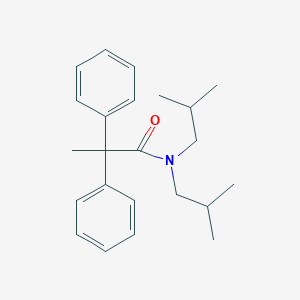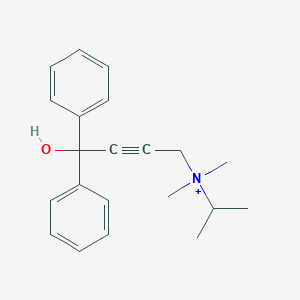![molecular formula C17H13ClN4OS B286666 4-[6-(3-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286666.png)
4-[6-(3-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(3-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether, also known as CTMDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[6-(3-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell proliferation and neurodegeneration. 4-[6-(3-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair, which may contribute to its cytotoxic effects on cancer cells. Additionally, 4-[6-(3-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been found to modulate the activity of various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-[6-(3-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been found to exhibit a range of biochemical and physiological effects, including cytotoxicity against cancer cells, neuroprotection, and antimicrobial activity. Additionally, 4-[6-(3-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been shown to modulate the activity of various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[6-(3-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether in lab experiments is its potential as a cytotoxic agent against cancer cells. Additionally, 4-[6-(3-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been found to possess neuroprotective properties and to exhibit antimicrobial activity, making it a versatile compound for various research applications. However, one limitation of using 4-[6-(3-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 4-[6-(3-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-[6-(3-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether, as well as its long-term safety and toxicity profile.
Méthodes De Synthèse
The synthesis of 4-[6-(3-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether involves a multistep process that includes the reaction of 3-chlorobenzylamine with thiosemicarbazide to form 3-chlorobenzylthiosemicarbazide. This compound is then reacted with 4-bromoanisole to form the intermediate compound, which is further reacted with 2-azido-1-(4-methoxyphenyl)ethanone to yield 4-[6-(3-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether.
Applications De Recherche Scientifique
4-[6-(3-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. It has been found to exhibit cytotoxic activity against cancer cells and to possess neuroprotective properties by reducing oxidative stress and inflammation. Additionally, 4-[6-(3-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has shown promising results as an antimicrobial agent against various bacterial strains.
Propriétés
Formule moléculaire |
C17H13ClN4OS |
|---|---|
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
6-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4OS/c1-23-14-7-5-12(6-8-14)16-19-20-17-22(16)21-15(24-17)10-11-3-2-4-13(18)9-11/h2-9H,10H2,1H3 |
Clé InChI |
BJZUNCGQOZBJFH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC(=CC=C4)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B286589.png)
![N-[biphenyl-4-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286592.png)
![3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286593.png)


![2,2-diphenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286597.png)


![N-[cyclopentyl(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B286602.png)


